methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a sulfamoyl group, and a pyridinyl-tetrahydroindazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate, which undergoes sulfonation to introduce the sulfamoyl group. The pyridinyl-tetrahydroindazole moiety is then attached via a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups may produce corresponding amines .
Scientific Research Applications
Methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Similar in structure but lacks the pyridinyl-tetrahydroindazole moiety.
Thiophene derivatives: Share the thiophene ring but differ in functional groups and overall structure.
Uniqueness
Methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a sulfamoyl group, and a pyridinyl-tetrahydroindazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
Methyl 3-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound with notable biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Compound Overview
The compound's structure includes a thiophene ring substituted with a sulfamoyl group and an indazole moiety linked to a pyridine derivative. This unique configuration contributes to its biological activity, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Core : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfamoyl Group : The sulfamoyl group is introduced via nucleophilic substitution reactions.
- Attachment of Indazole and Pyridine Moieties : This step involves coupling reactions that link the indazole and pyridine derivatives to the thiophene core.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related thiophene derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
13a | Pseudomonas aeruginosa | 25 |
13b | Bacillus subtilis | 23 |
Anticancer Activity
The compound has been evaluated for its anticancer potential. A study demonstrated that related indazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of apoptotic pathways .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
4 | MCF-7 | 23.2 |
5 | MCF-7 | 52.9 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. For example:
- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells.
- Receptor Binding : It can bind to cellular receptors involved in growth signaling pathways, leading to reduced proliferation.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical settings:
- Antileishmanial Activity : Compounds structurally similar to methyl 3-{...} have shown promising results in inhibiting Leishmania species by targeting specific metabolic pathways .
- Antimalarial Properties : Some derivatives have been noted for their ability to inhibit enzymes essential for the life cycle of malaria parasites .
Properties
IUPAC Name |
methyl 3-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-28-20(25)19-17(9-13-29-19)30(26,27)22-11-12-24-16-8-3-2-6-14(16)18(23-24)15-7-4-5-10-21-15/h4-5,7,9-10,13,22H,2-3,6,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESHHQHLJLCAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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